molecular formula C4H3FN2O2 B2633565 5-fluoro-1H-pyrazole-3-carboxylic acid CAS No. 2124264-84-0

5-fluoro-1H-pyrazole-3-carboxylic acid

Cat. No.: B2633565
CAS No.: 2124264-84-0
M. Wt: 130.078
InChI Key: LSQNHKORGLHIMY-UHFFFAOYSA-N
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Description

“3-fluoro-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C4H3FN2O2 . It is a type of pyrazole, which is a class of compounds that are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

The synthesis of pyrazoles, including “3-fluoro-1H-pyrazole-5-carboxylic acid”, can be achieved through various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to form pyrazoles .


Molecular Structure Analysis

Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .


Chemical Reactions Analysis

Pyrazoles, including “3-fluoro-1H-pyrazole-5-carboxylic acid”, can undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to form a broad range of pyrazole derivatives .

Scientific Research Applications

Functionalization Reactions

3-Fluoro-1H-pyrazole-5-carboxylic acid has been studied in various functionalization reactions. For instance, it was converted into corresponding 1H-pyrazole-3-carboxamide via reaction with 2,3-diaminopyridine. These reactions were examined theoretically and spectroscopically, highlighting the acid's reactivity and potential in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005).

Agonist of High Affinity Niacin Receptor

In medicinal chemistry, derivatives of 3-fluoro-1H-pyrazole-5-carboxylic acid have been identified as potent agonists for the high affinity nicotinic acid receptor GPR109a. This suggests potential therapeutic applications in the treatment of dyslipidemia or other metabolic disorders (Skinner et al., 2007).

Synthesis of Pyrazolines and Crystal Structures

3-Fluoro-1H-pyrazole-5-carboxylic acid is involved in the synthesis of pyrazolines. Researchers have synthesized various pyrazoline compounds and analyzed their crystal structures, offering insights into the potential for materials science and molecular engineering applications (Loh et al., 2013).

Aurora Kinase Inhibition

Compounds derived from 3-fluoro-1H-pyrazole-5-carboxylic acid have been investigated as aurora kinase inhibitors. This suggests their potential use in cancer treatment, as aurora kinases are crucial for the regulation of mitosis (ヘンリー,ジェームズ, 2006).

Insecticidal Evaluation

Aryl pyrazole derivatives containing 3-fluoro-1H-pyrazole-5-carboxylic acid have shown excellent insecticidal activities. This suggests potential applications in agriculture and pest control (Chen et al., 2014).

Mechanism of Action

Target of Action

Similar compounds such as 3-methylpyrazole-5-carboxylic acid have been reported to inhibit d-amino acid oxidase (dao), a key enzyme involved in the metabolism of d-amino acids .

Biochemical Pathways

Given its potential interaction with dao as suggested by similar compounds , it might influence the metabolic pathways of D-amino acids. The downstream effects of this interaction could include changes in the concentrations of D-amino acids, which could have various physiological implications.

Future Directions

Fluorinated pyrazoles, including “3-fluoro-1H-pyrazole-5-carboxylic acid”, have been gaining popularity in various areas of science since the early 1990s. Future research is likely to focus on developing novel synthetic approaches to fluorinated pyrazoles and exploring their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Properties

IUPAC Name

5-fluoro-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQNHKORGLHIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2124264-84-0
Record name 3-fluoro-1H-pyrazole-5-carboxylic acid
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